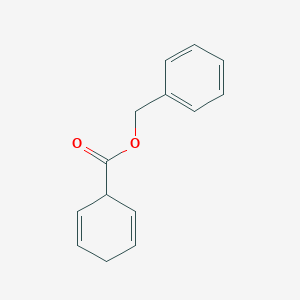![molecular formula C45H40O8 B12561460 Bis{[3,5-bis(benzyloxy)phenyl]methyl} propanedioate CAS No. 190518-51-5](/img/structure/B12561460.png)
Bis{[3,5-bis(benzyloxy)phenyl]methyl} propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis{[3,5-bis(benzyloxy)phenyl]methyl} propanedioate is a complex organic compound characterized by its unique structure, which includes two 3,5-bis(benzyloxy)phenyl groups attached to a propanedioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis{[3,5-bis(benzyloxy)phenyl]methyl} propanedioate typically involves the reaction of 3,5-bis(benzyloxy)benzyl alcohol with propanedioic acid derivatives under specific conditions. One common method includes the esterification of 3,5-bis(benzyloxy)benzyl alcohol with propanedioic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Bis{[3,5-bis(benzyloxy)phenyl]methyl} propanedioate can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyloxybenzaldehyde or benzyloxybenzoic acid, while reduction can produce the corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
Bis{[3,5-bis(benzyloxy)phenyl]methyl} propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: Its derivatives may be explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of Bis{[3,5-bis(benzyloxy)phenyl]methyl} propanedioate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl derivatives: These compounds share a similar structural motif but with trifluoromethyl groups instead of benzyloxy groups.
3,5-Bis(benzyloxy)benzyl alcohol: A precursor in the synthesis of Bis{[3,5-bis(benzyloxy)phenyl]methyl} propanedioate.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Another compound with a similar core structure but different functional groups.
Uniqueness
This compound is unique due to its combination of benzyloxy groups and propanedioate moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from organic synthesis to materials science.
Eigenschaften
CAS-Nummer |
190518-51-5 |
|---|---|
Molekularformel |
C45H40O8 |
Molekulargewicht |
708.8 g/mol |
IUPAC-Name |
bis[[3,5-bis(phenylmethoxy)phenyl]methyl] propanedioate |
InChI |
InChI=1S/C45H40O8/c46-44(52-32-38-21-40(48-28-34-13-5-1-6-14-34)25-41(22-38)49-29-35-15-7-2-8-16-35)27-45(47)53-33-39-23-42(50-30-36-17-9-3-10-18-36)26-43(24-39)51-31-37-19-11-4-12-20-37/h1-26H,27-33H2 |
InChI-Schlüssel |
JINRXAUUJVMOSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)COC(=O)CC(=O)OCC3=CC(=CC(=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1-Ethenylcyclohexyl)-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B12561377.png)
![N-(4-{[2-(1H-Imidazol-5-yl)ethyl]amino}-4-oxobutanoyl)glycine](/img/structure/B12561391.png)
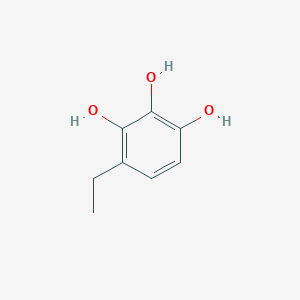
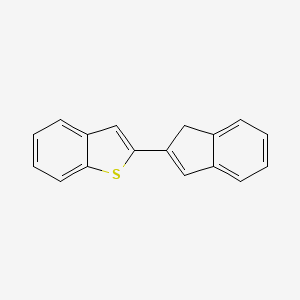
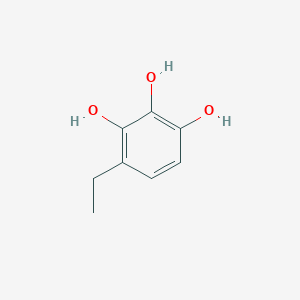
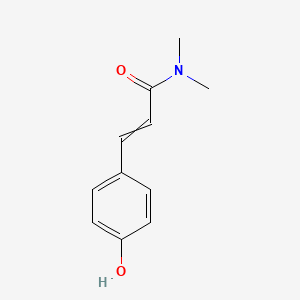
![Methanesulfonic acid--2-[4-(trifluoromethoxy)phenoxy]ethan-1-ol (1/1)](/img/structure/B12561415.png)
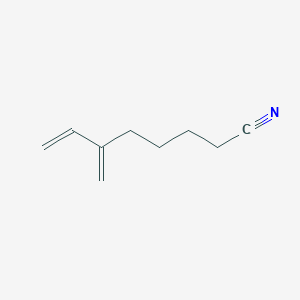

![N~1~-[4-(Diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine](/img/structure/B12561427.png)
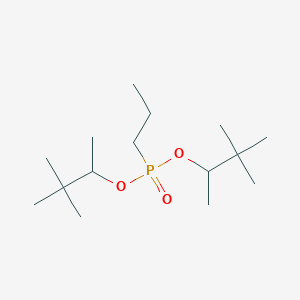
![methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B12561452.png)
![Dihydro-1H,3H,5H-pyrazolo[1,2-c][1,3,4]thiadiazole-1,3-dithione](/img/structure/B12561454.png)
